molecular formula C16H17ClN2O5S2 B12191455 4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid

Cat. No.: B12191455
M. Wt: 416.9 g/mol
InChI Key: BGFZWJUQGDMKOI-UHFFFAOYSA-N
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Description

4-{[(2Z)-3-(4-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a synthetic heterocyclic compound characterized by a fused tetrahydrothieno[3,4-d][1,3]thiazole core modified with a 4-chlorobenzyl substituent and a sulfone group (5,5-dioxido).

Synthetic routes for analogous compounds often involve condensation reactions between thiosemicarbazides and carbonyl derivatives, as seen in the synthesis of structurally related thiazolidinones . The 4-chlorobenzyl group may enhance lipophilicity and membrane permeability, while the sulfone group could stabilize the molecule against metabolic degradation.

Properties

Molecular Formula

C16H17ClN2O5S2

Molecular Weight

416.9 g/mol

IUPAC Name

4-[[3-[(4-chlorophenyl)methyl]-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-4-oxobutanoic acid

InChI

InChI=1S/C16H17ClN2O5S2/c17-11-3-1-10(2-4-11)7-19-12-8-26(23,24)9-13(12)25-16(19)18-14(20)5-6-15(21)22/h1-4,12-13H,5-9H2,(H,21,22)

InChI Key

BGFZWJUQGDMKOI-UHFFFAOYSA-N

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=NC(=O)CCC(=O)O)N2CC3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid typically involves multiple steps, including the formation of the thiazole ring and subsequent functionalization. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product’s yield and purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, cost-effectiveness, and environmental considerations. This might include using continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the thiazole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the thiazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are crucial for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new functional groups to the thiazole ring.

Scientific Research Applications

4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial or anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action for 4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The thiazole ring’s unique structure allows it to bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of sulfone-containing thiazole derivatives. Below is a comparative analysis with structurally and functionally related molecules:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Bioactivity/Applications Key Differences
4-{[(2Z)-3-(4-Chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid Tetrahydrothieno[3,4-d][1,3]thiazole 4-Chlorobenzyl, sulfone, 4-oxobutanoic acid Potential ferroptosis inducer, enzyme modulation Unique sulfone-enamine-acid conjugation
(E)-4-(2-Chlorobenzylideneamino)-3-(2-chlorophenyl)-1H-1,2,4-triazole-5(4H)-thione 1,2,4-Triazole-thione 2-Chlorobenzylidene, thiocarbonohydrazide Crystal engineering, hydrogen-bonded networks Lacks sulfone and fused thiazole system
5-(Z)-[(4-Methoxyphenyl)methylene]-2-[(4-methoxyphenyl)methylenehydrazono]-3-(4-hydroxyphenyl)-4-thiazolidinone Thiazolidinone Methoxyphenyl, hydrazone Antimicrobial, antitumor activity No sulfone or chlorobenzyl groups
Ferroptosis-inducing natural compounds (e.g., artemisinin derivatives) Variable (terpenoids, alkaloids) Endoperoxide, redox-active moieties Selective cytotoxicity in cancer cells Natural origin vs. synthetic design

Key Findings:

Structural Uniqueness: The target compound’s fused thiazole-sulfone system distinguishes it from simpler triazole-thiones or thiazolidinones.

Bioactivity Potential: Unlike natural FINs (e.g., artemisinin derivatives), which rely on endoperoxide groups for radical generation, this compound may induce ferroptosis via sulfone-mediated disruption of glutathione peroxidase 4 (GPX4) activity .

Synthetic Flexibility: The molecule’s modular design allows for substitution at the 4-chlorobenzyl or oxobutanoic acid positions, enabling optimization for solubility or target affinity. This contrasts with rigid natural compounds like C.

Crystallographic Behavior : Unlike the hydrogen-bonded triazole-thione assemblies in , the target compound’s sulfone and carboxylic acid groups may favor ionic interactions in biological systems, impacting pharmacokinetics.

Biological Activity

The compound 4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid is a complex organic molecule that has garnered attention due to its potential biological activities. This article focuses on the biological activity of this compound, particularly its antimicrobial properties, and includes detailed research findings and case studies.

Chemical Structure

The chemical structure of the compound can be broken down as follows:

  • Core Structure : Tetrahydrothieno[3,4-d][1,3]thiazole
  • Functional Groups :
    • 4-chlorobenzyl group
    • Amino group
    • 4-oxobutanoic acid moiety

Biological Activity Overview

Research indicates that compounds similar to 4-oxobutanoic acid derivatives exhibit a range of biological activities including antimicrobial, anti-inflammatory, and analgesic effects. The specific biological activities of 4-{[(2Z)-3-(4-chlorobenzyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-4-oxobutanoic acid have been explored in various studies.

Antimicrobial Activity

The antimicrobial properties of this compound are particularly noteworthy. Studies have shown that derivatives of 4-oxobutanoic acid possess significant antibacterial and antifungal activities. For instance:

  • Antibacterial Activity : Compounds derived from 4-oxobutanoic acid demonstrated varying levels of inhibition against gram-positive and gram-negative bacteria. For example:
    • Compound derivatives showed over 51% inhibition at concentrations of 500 μM against various bacterial strains.
    • Specific compounds exhibited high activity against Staphylococcus aureus and Escherichia coli.
  • Antifungal Activity : The compound also displayed potent antifungal effects:
    • Inhibition rates against fungi such as Candida albicans were reported to be significant.

Table 1: Antimicrobial Activity Data

CompoundBacterial Strain% Inhibition at 500 μM
Compound AStaphylococcus aureus96.5%
Compound BEscherichia coli93.7%
Compound CCandida albicans85.6%
Compound DBacillus subtilis37.6%

Case Studies

Several case studies have been conducted to explore the biological activity of the compound and its derivatives:

  • Synthesis and Evaluation :
    A study synthesized various amide derivatives from chiral 4-oxobutanoic acid and evaluated their antimicrobial activities. The results indicated that structural modifications significantly influenced the biological efficacy of the compounds.
  • Tyrosinase Inhibition :
    Research on the tyrosinase inhibitory effects of alkyl derivatives of 4-oxobutanoic acid revealed moderate inhibitory activities with IC50 values ranging from 122.8 to 244.1 μM , indicating potential applications in skin whitening agents or treatments for hyperpigmentation disorders.

While the precise mechanisms by which these compounds exert their biological effects are still under investigation, it is hypothesized that they may interact with specific bacterial or fungal enzymes or receptors, disrupting essential cellular functions.

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